(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate
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Overview
Description
“(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazoles are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyanovinyl group, and an ethyl ester group. The benzothiazole ring is aromatic, which means it has a stable, ring-like structure with alternating single and double bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the cyanovinyl group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzothiazole ring might contribute to its stability and solubility .Scientific Research Applications
Chemistry of sym-tetrazine
Ethyl benzoate thiocarbohydrazone, obtained from ethyl imidobenzoate hydrochloride and thiocarbohydrazide, exhibits a cis-to-trans isomer ratio of 4.5:1 in solution. In polar solvents, it generates 3-phenyl-4-amino-1,2,4-triazoline-5-thione by alcohol molecule elimination. Oxidation with hydrogen peroxide in glacial acetic acid transforms it into 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide, reducible to 6-phenyl-1,2-dihydro-sym-tetrazine-3-thione (Postovskii et al., 1977).
Synthetic studies on bacitracin
Thiazoline peptides, including ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and its derivatives, exhibit complete racemization of the amino acid residue connected to the thiazoline ring at the N-terminal side during thiazoline ring formation. This racemization is further enhanced in isoleucine derivatives by treatment with basic reagents (Hirotsu et al., 1970).
Hydrogen-bonded supramolecular structures
The study of three substituted 4-pyrazolylbenzoates revealed hydrogen-bonded supramolecular structures ranging from one to three dimensions, facilitated by a combination of N-H...O, N-H...N, and O-H...N hydrogen bonds, showcasing the intricate molecular interactions and assembly in these compounds (Portilla et al., 2007).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives
Ethyl 2-(benzo[d]thazol-2-yl)acetate interacted with arylidinemalononitrile derivatives to synthesize ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the versatility and reactivity of these compounds in creating diverse chemical structures (Mohamed, 2014).
Antileukemic activity of substituted ureidothiazoles
Substituted ureidothiazole and ureidothiadiazole derivatives demonstrated promising antileukemic activity against the leukemia P-388 tumor system in mice, offering insights into the therapeutic potential of these compounds in cancer treatment (Zee-Cheng & Cheng, 1979).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-19(23)14-7-3-4-8-15(14)21-12-13(11-20)18-22-16-9-5-6-10-17(16)25-18/h3-10,12,21H,2H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFDXRRFOKVIJW-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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